molecular formula C14H13NO3 B8639445 Methyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-37-7

Methyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No. B8639445
Key on ui cas rn: 50596-37-7
M. Wt: 243.26 g/mol
InChI Key: XFURDHATDHRUMP-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

To a solution of THF (50 mL) of 2-(hydroxymethyl)pyridine (1.5 g), methyl p-hydroxybenzoate (2.1 g), and triphenylphosphine (5.0 g) was added diisopropyl azodicarboxylate (3.9 g) at 0° C., which was stirred for 20 minutes at room temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The solvent was evaporated from the organic layer under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=2:1), then purified by silica gel chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (4.9 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[CH3:9][O:10][C:11]([C:13]1[CH:14]=[CH:15][C:16](O)=[CH:17][CH:18]=1)=[O:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O.C1COCC1>[CH3:9][O:10][C:11](=[O:12])[C:13]1[CH:14]=[CH:15][C:16]([O:1][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
OCC1=NC=CC=C1
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.9 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the organic layer under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=2:1)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (heptane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 146.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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